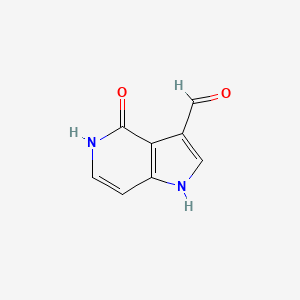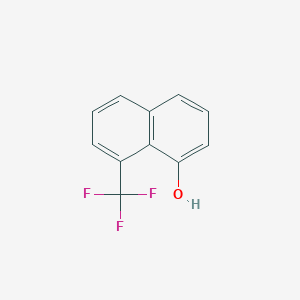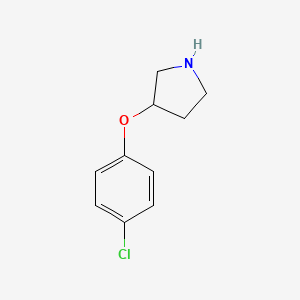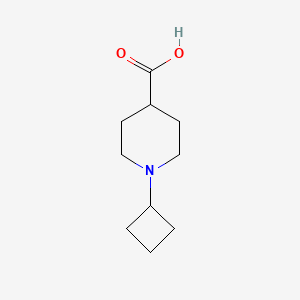![molecular formula C10H8BrF3O2 B1452482 2-溴-2-[2-(三氟甲基)苯基]乙酸甲酯 CAS No. 181039-99-6](/img/structure/B1452482.png)
2-溴-2-[2-(三氟甲基)苯基]乙酸甲酯
描述
“Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 181039-99-6 . The molecular weight of this compound is 297.07 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is C10H8BrF3O2 . The InChI Code is 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 .科学研究应用
有机合成应用
2-溴-2-[2-(三氟甲基)苯基]乙酸甲酯在复杂分子的合成中用作前体或中间体。例如,它已被用于新型 1-芳基-3-氧代吡唑的合成中,对茄疫病菌表现出中等杀菌活性。这突出了其在开发新型农用化学品中的作用 (Liu 等,2014)。此外,它还用于咪唑并[1,2-a]嘧啶化合物的制备,这强调了它在探索具有潜在生物活性的新型化学实体中的用途 (Liu,2013)。
晶体学和结构分析
该化合物在晶体学和结构分析中也很重要,提供了对分子构型和相互作用的见解。例如,相关衍生物的晶体结构,如 (E)-2-(甲氧基亚氨基)-2-(2-((3-(6-(三氟甲基)吡啶-3-基)苯氧基)甲基)苯基)乙酸甲酯,已被表征以了解其分子几何形状和通过分子间相互作用形成二聚体的潜力 (Mao 等,2015)。
新型制备路线和衍生物
研究集中在新型制备路线和衍生物的合成上,以扩展 2-溴-2-[2-(三氟甲基)苯基]乙酸甲酯在合成化学中的用途。例如,它在磷酸糖衍生物合成中的作用证明了其在创建具有在药物化学及其他领域潜在应用的化合物的多功能性 (Ikai 等,1989)。
作用机制
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate likely interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon–carbon bond is formed between two different organic compounds. The reaction is mild and functional group tolerant, making it widely applicable in organic synthesis .
Biochemical Pathways
Given its role in suzuki–miyaura coupling , it’s likely involved in the formation of new organic compounds, which could then participate in various biochemical pathways.
Result of Action
The molecular and cellular effects of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate’s action would depend on the specific reactions it’s involved in. As an intermediate in organic synthesis , its primary role is likely to facilitate the formation of new organic compounds. The effects of these compounds would then depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions to prevent unwanted side reactions.
生化分析
Cellular Effects
The effects of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
At the molecular level, Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade that alters cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, the compound may degrade into other products, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate in animal models vary with different dosages . At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites . These interactions can affect metabolic flux, altering the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components.
Transport and Distribution
Within cells and tissues, Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, if the compound is localized to the mitochondria, it may influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBOEALBFMVDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240001 | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181039-99-6 | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181039-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)




![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)


